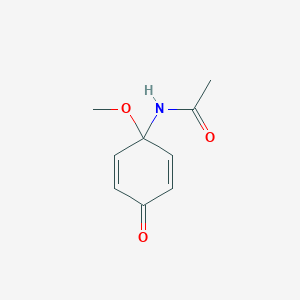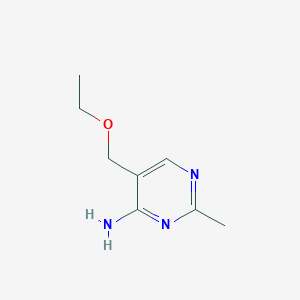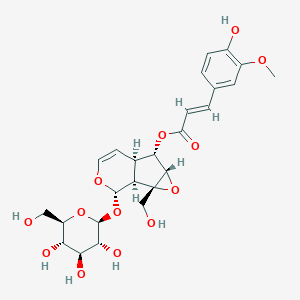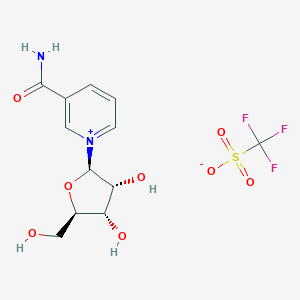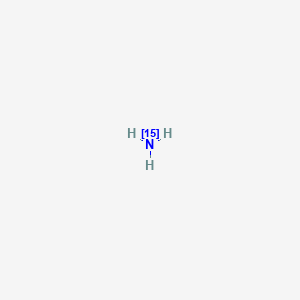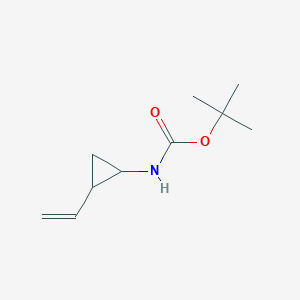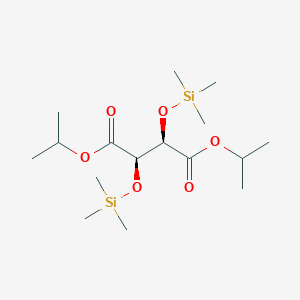![molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1](/img/structure/B135104.png)
2-[2-(2-Naphthalenyl)ethoxy]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Naphthalenyl)ethoxy]adenosine is a synthetic compound with the molecular formula C22H23N5O5 and a molecular weight of 437.45 g/mol . It is known for its unique structure, which combines the properties of adenosine and naphthalene, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Naphthalenyl)ethoxy]adenosine typically involves the reaction of 2-naphthalenylethanol with adenosine under specific conditions. The process includes:
Starting Materials: 2-naphthalenylethanol and adenosine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the etherification process.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
化学反应分析
Types of Reactions
2-[2-(2-Naphthalenyl)ethoxy]adenosine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution can introduce various functional groups into the molecule .
科学研究应用
2-[2-(2-Naphthalenyl)ethoxy]adenosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of naphthalene derivatives and adenosine analogs.
Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to adenosine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an adenosine receptor agonist or antagonist.
作用机制
The mechanism of action of 2-[2-(2-Naphthalenyl)ethoxy]adenosine involves its interaction with adenosine receptors in biological systems. The compound can mimic or inhibit the effects of natural adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in numerous cellular pathways .
相似化合物的比较
Similar Compounds
2-[2-(2-Naphthylethoxy)adenosine: A closely related compound with similar structural features.
Adenosine: The parent compound, which is a well-known nucleoside involved in many biological processes.
Naphthalene derivatives: Compounds containing the naphthalene moiety, which exhibit diverse chemical reactivity.
Uniqueness
2-[2-(2-Naphthalenyl)ethoxy]adenosine is unique due to its combination of adenosine and naphthalene properties.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDBQJZQQFLFGG-QTQZEZTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
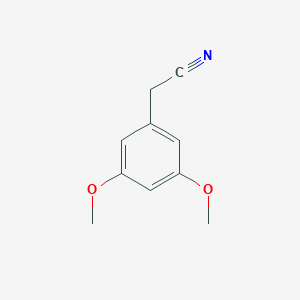
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
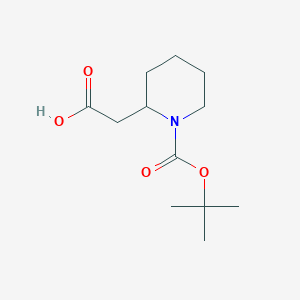

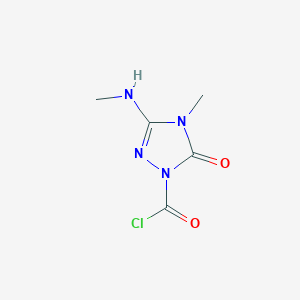
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
